molecular formula C6H6ClNO3S B12656906 3-Amino-2-chlorobenzenesulphonic acid CAS No. 71501-37-6

3-Amino-2-chlorobenzenesulphonic acid

Katalognummer: B12656906
CAS-Nummer: 71501-37-6
Molekulargewicht: 207.64 g/mol
InChI-Schlüssel: IUYPGBXHRROEGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-chlorobenzenesulphonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a benzene ring, along with a sulfonic acid group (-SO3H)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chlorobenzenesulphonic acid typically involves the sulfonation of 2-chloroaniline. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is usually purified through crystallization or other separation techniques to achieve the required purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, azo compounds, and other functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Amino-2-chlorobenzenesulphonic acid involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorobenzenesulfonic acid: Lacks the amino group, making it less versatile in certain reactions.

    3-Aminobenzenesulfonic acid: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Amino-2-chlorobenzenesulfonic acid: Similar structure but with different positional isomerism, leading to variations in chemical behavior.

Uniqueness

3-Amino-2-chlorobenzenesulphonic acid is unique due to the presence of both amino and chlorine groups on the benzene ring, along with the sulfonic acid group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

71501-37-6

Molekularformel

C6H6ClNO3S

Molekulargewicht

207.64 g/mol

IUPAC-Name

3-amino-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H6ClNO3S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI-Schlüssel

IUYPGBXHRROEGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.